Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate
Description
Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate is a β-keto ester characterized by a 3-nitrobenzyl substituent at the 2-position of the butanoate backbone. It is synthesized via alkylation of ethyl acetoacetate with 1-(bromomethyl)-3-nitrobenzene under basic conditions (NaH/THF), yielding a versatile intermediate for pharmaceuticals and heterocyclic chemistry . The nitro group at the meta position on the benzyl ring imparts strong electron-withdrawing effects, influencing both reactivity and physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[(3-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
CAJHZLUJWVVUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of β-keto esters allows for tailored applications. Below is a comparative analysis of Ethyl 2-(3-nitrobenzyl)-3-oxobutanoate with key analogs:
Substituent Variations on the Benzyl/Benzylidene Group
Notes:
- Benzyl vs. Benzylidene: The conjugated enone system in benzylidene derivatives (e.g., compound 1 in ) facilitates π-π interactions, altering UV-Vis absorption and reactivity compared to the saturated benzyl analog.
- Substituent Effects: Electron-withdrawing groups (NO₂, CN, CF₃) increase electrophilicity at the keto position, accelerating nucleophilic attacks (e.g., in cyclocondensations). Nitro groups also enhance thermal stability but reduce solubility in polar solvents .
Heterocyclic and Hydrazone Derivatives
Notes:
- Hydrazone Derivatives : The hydrazone group introduces tautomerism (keto-hydrazo equilibrium), which can modulate biological activity. For example, planar hydrazone derivatives exhibit enhanced intermolecular interactions in crystal lattices .
- Heterocyclic Analogs: Pyridine or quinoline-containing analogs (e.g., ) often display improved pharmacokinetic profiles but face synthetic challenges (e.g., lower yields due to steric hindrance).
Positional Isomerism and Functional Group Effects
- Nitro Position: Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate (para-nitro; ) exhibits distinct electronic effects compared to the meta-nitro isomer. Para-substitution may enhance resonance stabilization but reduce steric accessibility for further reactions.
- Carboxy/Hydroxy Derivatives: Ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate (compound 5 in ) shows increased acidity (pKa ~4–5), making it suitable for pH-responsive drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
